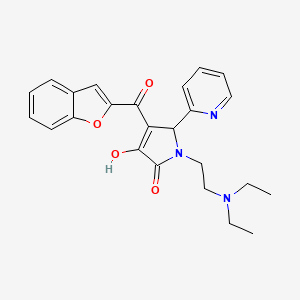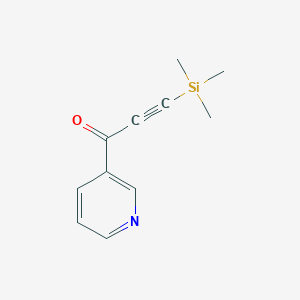
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
BenchChem offers high-quality 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of complex molecules often involves multi-step reactions that yield compounds with unique structures and properties. For example, studies have detailed the synthesis of various derivatives, including those with benzofuran and pyrrole moieties, highlighting the importance of intramolecular interactions, like hydrogen bonding, in determining their crystalline structures (Liu et al., 2010), (He, 2010). These structural analyses provide insights into the design and synthesis of new compounds with desired properties.
Chemical Reactions and Mechanisms
Research into chemical reactions and mechanisms forms a significant part of understanding and applying these compounds. For instance, the convenient synthesis of 4-arylmethylidene-4,5- dihydro-3-phenylisoxazol-5-ones showcases the reaction of ethyl benzoylacetate with hydroxylamine and aromatic aldehydes, demonstrating the versatility of pyrrole-based compounds in organic synthesis (Ablajan & Xiamuxi, 2011).
Electronic and Optical Properties
The electronic and optical properties of compounds containing pyrrole and benzofuran units have been explored through various studies. For instance, the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes has been investigated, revealing their potential in forming polymers with stable conducting forms due to low oxidation potentials. Such materials are of interest for their applications in electronic devices (Sotzing et al., 1996).
Potential Applications in Material Science
The unique properties of benzofuran and pyrrole derivatives extend their potential applications into material science. For instance, the study of cohesive energy densities in molecular bulk heterojunction systems, involving compounds like DPP(TBFu)2, underscores the importance of solvent selection in optimizing the efficiency of organic photovoltaic devices. Such research indicates the relevance of these compounds in developing advanced materials for energy conversion (Walker et al., 2011).
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-26(4-2)13-14-27-21(17-10-7-8-12-25-17)20(23(29)24(27)30)22(28)19-15-16-9-5-6-11-18(16)31-19/h5-12,15,21,29H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBADHPWVVNKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)
![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2841088.png)

![(E)-2-amino-1-((3-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2841092.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2841094.png)
